REACTION_CXSMILES
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[NH2:1][C:2]1[NH:6][N:5]=[CH:4][C:3]=1[C:7]#[N:8].C(O[CH:12]=[C:13]([CH3:16])[CH:14]=O)C>>[CH3:16][C:13]1[CH:12]=[N:1][C:2]2[N:6]([N:5]=[CH:4][C:3]=2[C:7]#[N:8])[CH:14]=1
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Name
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Quantity
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5.4 g
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Type
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reactant
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Smiles
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NC1=C(C=NN1)C#N
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Name
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|
Quantity
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5.7 g
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Type
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reactant
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Smiles
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C(C)OC=C(C=O)C
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Name
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glacial acid
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Quantity
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25 mL
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Type
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solvent
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Smiles
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|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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CC=1C=NC=2N(C1)N=CC2C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |